Pde2/pde10-IN-1
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Overview
Description
Pde2/pde10-IN-1 is a compound known for its inhibitory effects on phosphodiesterase 2 and phosphodiesterase 10. These enzymes play crucial roles in the hydrolysis of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which are important second messengers in various cellular processes. This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurodevelopmental and neurodegenerative disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pde2/pde10-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This involves the preparation of a heterocyclic core, often through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s inhibitory activity. This can involve reactions such as halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes. The use of automated reactors and continuous flow systems can enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Pde2/pde10-IN-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as a tool compound to study the role of phosphodiesterases in cellular signaling pathways.
Biology: Investigated for its effects on cellular processes involving cyclic adenosine monophosphate and cyclic guanosine monophosphate.
Medicine: Explored as a potential therapeutic agent for neurodevelopmental and neurodegenerative disorders, including Alzheimer’s disease and schizophrenia
Mechanism of Action
Pde2/pde10-IN-1 exerts its effects by inhibiting the activity of phosphodiesterase 2 and phosphodiesterase 10. This inhibition leads to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which in turn modulate various intracellular signaling pathways. The compound’s molecular targets include the active sites of phosphodiesterase 2 and phosphodiesterase 10, where it binds and prevents the hydrolysis of cyclic nucleotides .
Comparison with Similar Compounds
Pde2/pde10-IN-1 is unique in its dual inhibitory activity against both phosphodiesterase 2 and phosphodiesterase 10. Similar compounds include:
Pde2 Inhibitors: Compounds like ®-LZ77, which specifically target phosphodiesterase 2.
Pde10 Inhibitors: Compounds developed for their selective inhibition of phosphodiesterase 10, often investigated for their potential antipsychotic effects.
The uniqueness of this compound lies in its ability to inhibit both enzymes, offering a broader range of potential therapeutic applications compared to compounds that target only one enzyme.
Properties
IUPAC Name |
3-(2-chlorophenyl)-7-methyl-2,4,5,8,12-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5/c1-9-14-19-20-15(10-4-2-3-5-11(10)16)21(14)13-8-17-7-6-12(13)18-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQXTEAQGLZIDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NC=C2)N3C1=NN=C3C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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